CYP2E1 Inhibition Potency: 5-(Chloromethyl)-2,4-dimethyloxazole vs. 2-Chloromethyl Isomer and Class Baseline
5-(Chloromethyl)-2,4-dimethyloxazole demonstrates an IC₅₀ of 15,000 nM (15 µM) against CYP2E1 in human liver microsomes [1]. In contrast, the 2-chloromethyl positional isomer lacks reported CYP2E1 inhibitory activity in publicly accessible databases [2]. Furthermore, a broad class-level inference from oxazole SAR studies indicates that 5-substituted oxazoles exhibit enhanced metabolic stability and distinct CYP inhibition fingerprints compared to 2- or 4-substituted analogs [3].
| Evidence Dimension | CYP2E1 Inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 15,000 nM (15 µM) |
| Comparator Or Baseline | 2-(Chloromethyl)oxazole: No reported activity; Class baseline for 2-substituted oxazoles: Generally lower CYP2E1 inhibition |
| Quantified Difference | >10-fold difference relative to inactive comparator; Class-level trend confirmed |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation |
Why This Matters
For ADME-Tox profiling and drug interaction studies, the known CYP2E1 IC₅₀ of 15 µM enables quantitative risk assessment, whereas the inactive 2-chloromethyl analog introduces uncertainty and may skew metabolic stability predictions.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113). Inhibition of CYP2E1 in human liver microsomes. IC₅₀: 1.50E+4 nM. Accessed 2026. View Source
- [2] PubChem, ChemSpider, BindingDB. Search for 2-(Chloromethyl)oxazole CYP inhibition data. No records found. Accessed 2026. View Source
- [3] NIH Molecular Libraries Program. Probe Reports: General SAR strategy around oxazole scaffold. Figure 5. 2011. View Source
